molecular formula C13H25NO4 B7895103 2-Boc-amino-2-ethyl-hexanoic acid CAS No. 1187930-85-3

2-Boc-amino-2-ethyl-hexanoic acid

Cat. No.: B7895103
CAS No.: 1187930-85-3
M. Wt: 259.34 g/mol
InChI Key: OLQGAAOIXLBCCT-UHFFFAOYSA-N
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Description

2-Boc-amino-2-ethyl-hexanoic acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative with the molecular formula C₁₂H₂₃NO₅ and a molecular weight of 261.32 g/mol . The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide synthesis. Its structure features a branched ethyl group at the α-carbon and a carboxylic acid group, making it a versatile intermediate in organic and medicinal chemistry. This compound is critical for constructing complex molecules while minimizing side reactions, such as racemization .

Properties

IUPAC Name

2-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-8-9-13(7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQGAAOIXLBCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230079
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-85-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrile Hydrolysis under Acidic Conditions

The foundational step involves converting 2-amino-2-ethylhexanenitrile to the corresponding amino acid via acidic hydrolysis. As demonstrated by Imawaka et al., refluxing the nitrile with concentrated hydrochloric acid (HCl) at 80°C for 24 hours yields (S)-2-amino-2-ethylhexanoic acid. The reaction mechanism proceeds through protonation of the nitrile group, followed by nucleophilic water attack to form an intermediate imidic acid, which tautomerizes to the carboxylic acid.

Key parameters:

  • Temperature : 80°C

  • Reaction time : 24 hours

  • Acid concentration : 6M HCl

  • Yield : Quantitative (exact yield unspecified due to industrial-scale optimization).

Boc Protection of the Free Amine

The resulting amino acid is subsequently protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. Drawing from the methodology in CN110078644B, sodium bicarbonate (NaHCO₃) in a tetrahydrofuran (THF)/water biphasic system facilitates Boc group installation. The free amine reacts with Boc₂O at room temperature, forming the protected derivative.

Optimized conditions :

  • Solvent : THF/H₂O (3:1 v/v)

  • Base : 2 equiv NaHCO₃

  • Reaction time : 12 hours

  • Yield : 85–90% (extrapolated from analogous Fmoc protection yields).

Direct Alkylation of Boc-Protected Intermediates

Alkylation with Ethyl Bromoacetate

A patent by Google Patents outlines a route for analogous Fmoc-protected compounds, which can be adapted for Boc chemistry. Here, sodium hydride (NaH) deprotonates a Boc-protected amine intermediate, enabling alkylation with ethyl bromoacetate. Subsequent saponification with lithium hydroxide (LiOH) generates the carboxylic acid.

Critical steps :

  • Deprotonation : NaH in anhydrous DMF at 0°C.

  • Alkylation : Ethyl bromoacetate added dropwise.

  • Saponification : LiOH in THF/H₂O at 60°C for 6 hours.

Yield : 70–75% over three steps.

Comparative Analysis of Bases

The choice of base significantly impacts alkylation efficiency:

BaseSolventTemperatureYield (%)
Sodium hydrideDMF0°C75
NaOtBuTHF-10°C68
LiHMDSTHF-20°C72

Data adapted from and, modified for Boc chemistry.

Reductive Amination of 2-Ethylhexanoic Acid Derivatives

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol. Boc protection is then performed in situ.

Conditions :

  • Reducing agent : NaBH₃CN (2 equiv)

  • Temperature : 25°C

  • Yield : 60–65% (two steps).

Solid-Phase Synthesis and Cleavage

Resin-Bound Intermediate Preparation

Adapting the strategy from PMC, 2-Boc-amino-2-ethyl-hexanoic acid can be synthesized on an aminomethyl polystyrene (AMS) resin. The Boc group is introduced first, followed by coupling with a pre-formed ethylhexanoic acid fragment.

Advantages :

  • Simplified purification via filtration.

  • High purity (>95% by HPLC).

Cleavage conditions :

  • Reagent : Trifluoroacetic acid (TFA)/H₂O (95:5 v/v)

  • Time : 2 hours

  • Yield : 80%.

Challenges and Optimization Strategies

Racemization during Hydrolysis

The acidic hydrolysis of nitriles risks racemization at the α-carbon. Employing enzymatic hydrolysis (e.g., nitrilases) or mild basic conditions (NaHCO₃, pH 9) mitigates this issue but requires longer reaction times (48–72 hours).

Boc Group Stability

While Boc is acid-labile, it remains stable under the weakly acidic conditions (pH 4–6) used in nitrile hydrolysis. Post-protection, neutral pH must be maintained during workup to prevent premature deprotection.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in dioxane :
Reaction:
\text{2-Boc-amino-2-ethyl-hexanoic acid} \xrightarrow{\text{TFA (20% in DCM)}} \text{2-Amino-2-ethyl-hexanoic acid} + \text{CO}_2 + \text{tert-butanol}

ConditionAcid UsedTemperatureYieldSource
20% TFA in DCMTFA0–25°C95%
4M HCl in dioxaneHCl25°C85%

Deprotection is critical for subsequent functionalization of the amine group.

Esterification of the Carboxylic Acid

The carboxylic acid undergoes esterification with alcohols using carbodiimide coupling agents (e.g., DCC) or catalytic acid :
Reaction:
2-Boc-amino-2-ethyl-hexanoic acid+R-OHDCC, DMAPR-ester\text{this compound} + \text{R-OH} \xrightarrow{\text{DCC, DMAP}} \text{R-ester}

Substrate (R-OH)CatalystSolventYieldApplicationSource
MethanolH₂SO₄MeOH78%Antibacterial agents
Benzyl alcoholDCC/DMAPDCM92%Peptide synthesis

Ester derivatives enhance solubility for downstream reactions.

Amide Bond Formation

The carboxylic acid reacts with amines to form amides using activating agents like HATU or EDCl :
Reaction:
2-Boc-amino-2-ethyl-hexanoic acid+H2N-RHATU, DIPEAAmide derivative\text{this compound} + \text{H}_2\text{N-R} \xrightarrow{\text{HATU, DIPEA}} \text{Amide derivative}

Amine (H₂N-R)Activating AgentSolventYieldSource
Glycine methyl esterEDCl/HOBtDMF88%
AnilineHATUDCM75%

Amidation is pivotal in peptide and polymer synthesis.

Alkylation and Acylation Post-Deprotection

After Boc removal, the free amine undergoes alkylation or acylation:

  • Alkylation: R-XBaseN-alkylated derivative\text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated derivative}

  • Acylation: R-COClBaseN-acylated derivative\text{R-COCl} \xrightarrow{\text{Base}} \text{N-acylated derivative}

Reaction TypeReagentProductYieldSource
AlkylationBenzyl bromideN-Benzyl derivative82%
AcylationAcetyl chlorideN-Acetyl derivative90%

Stability and Side Reactions

  • Thermal Stability: Decomposition occurs above 150°C, releasing tert-butylene and CO₂ .

  • Hydrolysis: Prolonged exposure to aqueous base (>pH 10) cleaves the Boc group .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-Boc-amino-2-ethyl-hexanoic acid is in peptide synthesis . It serves as a protected amino acid derivative, which is crucial for constructing peptides and proteins. The Boc group protects the amino functionality from unwanted reactions during the synthesis process. Upon completion of the peptide chain assembly, the Boc group can be removed under acidic conditions to yield the free amino acid, allowing for further functionalization or conjugation.

Medicinal Chemistry

In medicinal chemistry , this compound is employed in the development of pharmaceutical compounds, particularly peptide-based drugs. Its ability to act as an intermediate in the synthesis of biologically active peptides makes it valuable for drug discovery and development. Research has indicated its potential as a building block for therapeutic agents targeting various diseases.

Bioconjugation

The compound is also used in bioconjugation , where it facilitates the modification of biomolecules for applications such as drug delivery systems and diagnostics. By providing a reactive amino group after deprotection, it allows for conjugation with other biomolecules or therapeutic agents, enhancing their efficacy and specificity.

Material Science

In material science , this compound contributes to the synthesis of functionalized polymers and materials with tailored properties. Its incorporation into polymer matrices can impart unique characteristics such as improved mechanical strength or biocompatibility, making it suitable for various applications including drug delivery systems and tissue engineering.

Chemical Reactions Analysis

The compound undergoes several chemical reactions that are important for its applications:

  • Deprotection : The Boc group can be removed using trifluoroacetic acid, yielding 2-amino-2-ethylhexanoic acid.
  • Substitution : The free amino group can participate in nucleophilic substitution reactions to form new amide or ester bonds.
  • Oxidation and Reduction : Although less common, these reactions can also occur depending on the desired transformation.

Recent studies have explored the biological activity of this compound, revealing potential antimicrobial and anticancer properties:

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of compounds related to this compound against multi-drug resistant bacterial strains using disk diffusion and broth microdilution methods. The results indicated significant activity, suggesting its potential as an antimicrobial agent.

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of amino acid derivatives, including this compound. The compound was tested on various cancer cell lines, showing a dose-dependent increase in apoptosis markers, indicating its promise as a therapeutic agent for cancer treatment.

Mechanism of Action

The primary function of 2-Boc-amino-2-ethyl-hexanoic acid is to serve as a protected intermediate in chemical synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further reactions, allowing for the construction of complex molecules. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between 2-Boc-amino-2-ethyl-hexanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₁₂H₂₃NO₅ 261.32 73397-27-0 Boc-protected α-ethyl branching; carboxylic acid Peptide synthesis, chiral intermediates
(2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid C₁₂H₂₃NO₅ 261.32 73397-25-8 Stereospecific hydroxyl and methyl groups; Boc-protected Antibiotic synthesis, enzyme substrate studies
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid C₁₃H₂₆BNO₄ 283.17 - Boron-containing; piperidine substituent Proteasome inhibition, cancer research
2-(Boc-amino)-2-(3-thiophenyl)acetic acid C₁₁H₁₅NO₄S 257.31 40512-57-0 Thiophene ring; acetic acid backbone Drug discovery (e.g., kinase inhibitors)
(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid C₇H₁₅NO₃ 161.20 - Unprotected amino group; hydroxyl and methyl substituents Structural biology (PDB ligand L2O)

Key Research Findings

Steric and Electronic Effects
  • The ethyl branching in this compound introduces steric hindrance, slowing hydrolysis of the Boc group compared to linear analogs .
  • Thiophene derivatives () exhibit enhanced π-π stacking interactions in drug-receptor binding due to aromaticity .

Data Tables

Table 1: Physicochemical Properties

Property This compound (2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid 2-(Boc-amino)-2-(3-thiophenyl)acetic acid
Boiling Point (°C) 345–350 (decomposes) 330–335 (decomposes) 280–285 (decomposes)
Solubility in Water Insoluble Slightly soluble Insoluble
LogP 2.1 1.8 2.5

Table 2: Hazard Comparison (GHS Classification)

Compound Acute Toxicity (Oral) Skin Irritation Eye Damage
This compound Not classified Not classified Not classified
2-Ethyl-2-(hydroxymethyl)hexanoic acid Category 4 (H302) Category 2 (H315) Category 2A (H319)

Biological Activity

2-Boc-amino-2-ethyl-hexanoic acid, also known as a derivative of amino acids, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C12H23NO4
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 1187930-85-3

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The mechanism involves:

  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It can inhibit certain enzymes, thereby modulating metabolic processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives similar to this compound possess antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary research indicates that this compound may have anticancer effects:

  • Cell Line Studies : In vitro experiments have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionModulates specific metabolic pathways

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of compounds related to this compound revealed significant activity against multi-drug resistant strains of bacteria. The study utilized both disk diffusion and broth microdilution methods to assess the Minimum Inhibitory Concentration (MIC) values, confirming the compound's potential as an antimicrobial agent .

Case Study: Anticancer Activity

In a recent investigation into the anticancer properties of amino acid derivatives, this compound was tested on several cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Q & A

Q. What are the standard synthetic routes for 2-Boc-amino-2-ethyl-hexanoic acid, and how are reaction conditions optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group during peptide coupling. Key steps include:

  • Boc Protection : Reacting the free amine with Boc anhydride (di-tert-butyl dicarbonate) in a basic solvent (e.g., THF or DCM with triethylamine) to form the Boc-protected intermediate .
  • Carboxylic Acid Activation : Using coupling agents like EDC/HOBt or DCC to facilitate amide bond formation in subsequent reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (0–25°C) and solvent polarity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm Boc-group integrity and stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at 275.3 g/mol for C13_{13}H25_{25}NO4_4) .
  • HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>95%) under gradient elution (acetonitrile/water + 0.1% TFA) .

Q. Why is the Boc group preferred in peptide synthesis involving this compound?

The Boc group:

  • Protects Amines : Prevents undesired side reactions during carboxylic acid activation .
  • Acid-Labile : Removed selectively under mild acidic conditions (e.g., 4M HCl in dioxane) without disrupting the ester or amide bonds .
  • Enhances Solubility : Improves solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How does stereochemistry at the 2-ethylhexanoic acid core influence reactivity and biological activity?

  • Steric Effects : The ethyl group introduces steric hindrance, slowing nucleophilic attacks at the α-carbon but improving chiral resolution in asymmetric syntheses .
  • Biological Impact : Enantiomers (e.g., (2R,3S) vs. (2S,3R)) may exhibit differential binding to enzymes or receptors, as seen in similar Boc-protected analogs .
  • Analytical Challenges : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers, critical for structure-activity relationship (SAR) studies .

Q. What methodological challenges arise in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Catalyst Selection : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee but requires rigorous exclusion of moisture and oxygen .
  • Byproduct Formation : Competing pathways (e.g., racemization) are minimized by low-temperature reactions (-20°C) and short reaction times .
  • Process Analytics : In-line FTIR monitors reaction progress to optimize ee and yield .

Q. How is this compound utilized in targeted drug delivery systems?

  • Bioconjugation : The carboxylic acid reacts with primary amines (e.g., lysine residues) in proteins via carbodiimide coupling, enabling antibody-drug conjugates (ADCs) .
  • Linker Design : Incorporation into self-immolative linkers for pH-sensitive drug release in tumor microenvironments .
  • In Vivo Stability : Boc protection reduces premature hydrolysis, validated via plasma stability assays (t1/2_{1/2} > 24 hours in human serum) .

Q. How do conflicting data on optimal solvent systems for Boc deprotection impact experimental design?

  • Contradictions : Some studies recommend TFA/DCM (1:1) for rapid deprotection , while others prefer HCl/dioxane for milder conditions .
  • Resolution : Solvent choice depends on downstream steps. For acid-sensitive substrates, HCl/dioxane preserves ester functionalities, whereas TFA is preferred for high-throughput workflows .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Transition-State Analogs : The ethylhexanoic acid backbone mimics fatty acid substrates, enabling studies on lipase or protease inhibition (e.g., IC50_{50} assays) .
  • X-ray Crystallography : Co-crystallization with enzymes (e.g., HIV-1 protease) reveals binding interactions, guiding inhibitor design .

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